molecular formula C17H25FN2O3S B5253350 N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B5253350
M. Wt: 356.5 g/mol
InChI Key: XLVVXLZRYXTPAV-UHFFFAOYSA-N
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Description

N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide: is a synthetic organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a methylpiperidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-fluorobenzoic acid with tert-butylamine under appropriate conditions to form N-tert-butyl-4-fluorobenzamide.

    Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the benzamide intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Methylpiperidinyl Group: The final step involves the attachment of the 4-methylpiperidin-1-yl group to the sulfonylbenzamide intermediate. This can be done through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylpiperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom and the tert-butyl group contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

  • N-tert-butyl-3-fluoro-4-methylbenzamide
  • N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)benzamide
  • N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate

Comparison:

  • N-tert-butyl-3-fluoro-4-methylbenzamide: Lacks the sulfonyl group, which is crucial for the compound’s biological activity.
  • N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)benzamide: Similar structure but lacks the sulfonyl group, affecting its reactivity and potential applications.
  • N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate: Similar structure but with a different functional group (benzoate instead of benzamide), leading to different chemical properties and applications.

N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-tert-butyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c1-12-7-9-20(10-8-12)24(22,23)15-11-13(5-6-14(15)18)16(21)19-17(2,3)4/h5-6,11-12H,7-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVVXLZRYXTPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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